molecular formula C13H10FN5O B13022266 8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamide

8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamide

Cat. No.: B13022266
M. Wt: 271.25 g/mol
InChI Key: KSEVDQRAANQMIG-UHFFFAOYSA-N
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Description

8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamide is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamide typically involves multi-step reactions starting from readily available precursors One common approach includes the formation of the imidazo[1,2-a]pyrazine core through cyclization reactionsThe carboximidamide group is usually introduced through amidation reactions using appropriate reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features.

    Imidazo[1,2-a]pyrimidine: Shares the imidazo core structure but with different substituents.

    Imidazo[1,2-a]pyrazine derivatives: Various derivatives with different functional groups .

Uniqueness

8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamide is unique due to the presence of the 3-fluorophenoxy group and the carboximidamide moiety, which confer specific chemical and biological properties. These features make it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H10FN5O

Molecular Weight

271.25 g/mol

IUPAC Name

8-(3-fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamide

InChI

InChI=1S/C13H10FN5O/c14-8-2-1-3-9(6-8)20-13-12-17-4-5-19(12)7-10(18-13)11(15)16/h1-7H,(H3,15,16)

InChI Key

KSEVDQRAANQMIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=NC(=CN3C2=NC=C3)C(=N)N

Origin of Product

United States

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